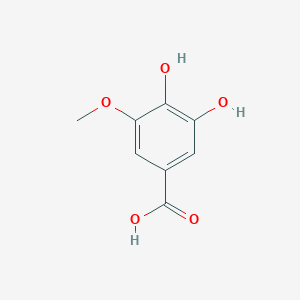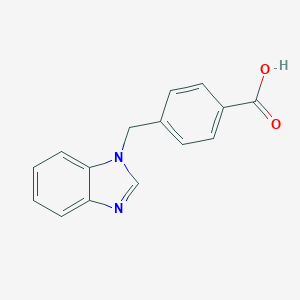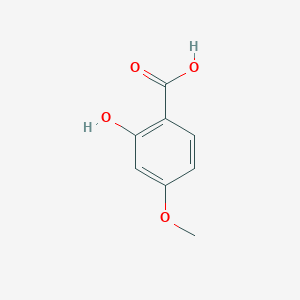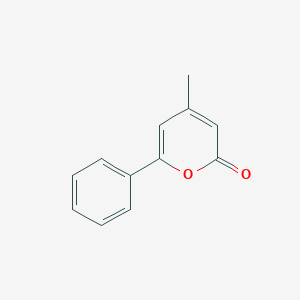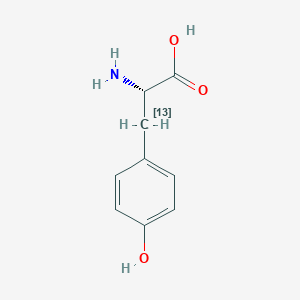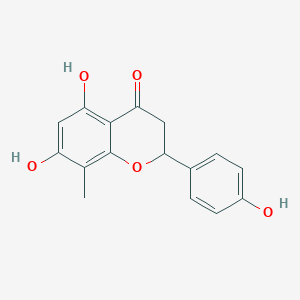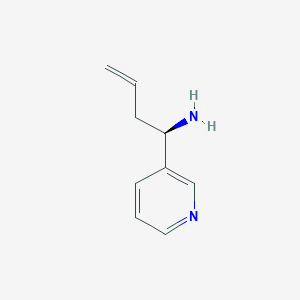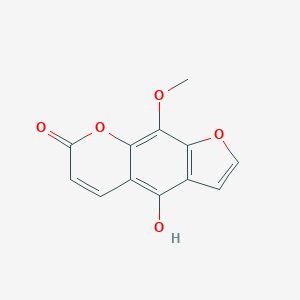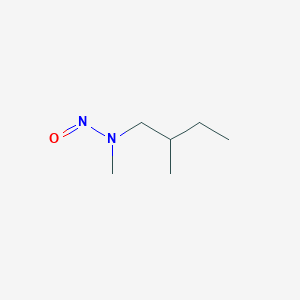
N-Nitrosomethyl(2-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosomethyl(2-methylbutyl)amine is a chemical compound with the molecular formula C6H14N2O. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl(2-methylbutyl)amine can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide .
Industrial Production Methods
Industrial production methods for nitrosamides often involve the use of safe and efficient reagents to ensure high yields and purity. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for the monoselective N-methylation of amides .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
N-Nitrosomethyl(2-methylbutyl)amine has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Nitrosomethyl(2-methylbutyl)amine include other nitrosamides such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines .
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the 2-methylbutyl group and the nitroso functionality imparts distinct chemical and biological properties compared to other nitrosamides .
Conclusion
This compound is a versatile compound with significant chemical reactivity and potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
130787-81-4 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
Clé InChI |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
SMILES canonique |
CCC(C)CN(C)N=O |
Synonymes |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


